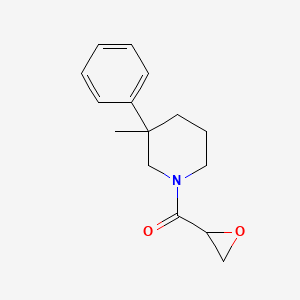

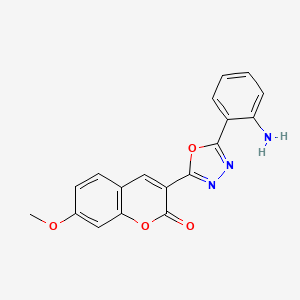

![molecular formula C11H11N5O2 B2472370 N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea CAS No. 1211603-39-2](/img/structure/B2472370.png)

N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-phenyl-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea” is a compound that contains a 1,2,4-triazole ring. The 1,2,4-triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “N-phenyl-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “N-phenyl-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea” and its derivatives can be analyzed using spectroscopic techniques. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-phenyl-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea” and its derivatives are complex and involve multiple steps . These reactions are typically carried out under controlled conditions to ensure the correct formation of the desired compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-phenyl-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea” and its derivatives can be determined using various analytical techniques. For instance, the melting point (mp) and the NMR spectra can provide valuable information about the physical and chemical properties of these compounds .Scientific Research Applications

- Compounds like 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity against Hela cells, with IC50 values lower than 12 μM .

- They are used in dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors (e.g., copper alloys) .

Anticancer Activity

Materials Science and Metabolically Stable Surrogates

Industrial Applications

Pharmacological Properties

Future Directions

The future directions for the research on “N-phenyl-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea” and its derivatives could involve further exploration of their biological activities and potential applications. For instance, these compounds could be further studied for their potential as Strigolactone biosynthesis inhibitors .

Mechanism of Action

Target of Action

The primary target of 1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes .

Mode of Action

1-Phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea interacts with its target, the aromatase enzyme, by binding to the iron in the heme moiety of CYP-450 . The nitrogen atoms of the 1,2,4-triazole ring and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group in the compound’s structure forms hydrogen bonds, contributing to the binding .

Biochemical Pathways

The interaction of 1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea with the aromatase enzyme affects the biosynthesis of estrogens . This disruption can lead to downstream effects on various physiological processes that are regulated by these hormones.

Pharmacokinetics

The pharmacokinetic properties of 1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea are influenced by its ability to form hydrogen bonds with different targets . This ability improves the compound’s pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The molecular and cellular effects of 1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea’s action are primarily seen in its cytotoxic activities. The compound has shown promising cytotoxic activity against certain cancer cell lines . This suggests that it may have potential as an anticancer agent.

properties

IUPAC Name |

N-(phenylcarbamoyl)-2-(1,2,4-triazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c17-10(6-16-8-12-7-13-16)15-11(18)14-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,14,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHXWCFKBGSZME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC(=O)CN2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2472291.png)

![2-[4,5-Dihydroxy-6-[[8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2472293.png)

![4-methyl-N-[(4-methylphenyl)methyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2472294.png)

![5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2472297.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2472298.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2472301.png)

![4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2472303.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B2472309.png)